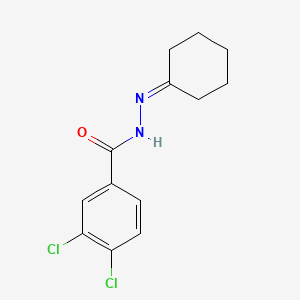![molecular formula C12H11ClN4OS B5707373 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone, also known as CPTH2, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment and other medical fields.
Mécanisme D'action
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone works by binding to the active site of the enzyme histone acetyltransferase, which prevents it from acetylating histones. This leads to changes in gene expression, which can result in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been shown to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone in lab experiments is that it has been shown to have a high degree of selectivity for histone acetyltransferase, which reduces the risk of off-target effects. Additionally, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been found to be stable in a variety of conditions, which makes it useful for in vitro and in vivo studies. However, one limitation of using 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone in cancer treatment and other applications. Finally, there is a need for more research on the long-term effects of 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone on the body, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone involves a multi-step process that starts with the reaction of 4-chloroacetophenone with thiourea to form 1-(4-chlorophenyl)-2-thiourea. This compound is then reacted with 4,6-diamino-2-pyrimidinethiol to produce 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been found to have potential applications in cancer treatment. It has been shown to inhibit the activity of the enzyme histone acetyltransferase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone can prevent the growth and proliferation of cancer cells. Additionally, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-8-3-1-7(2-4-8)9(18)6-19-12-16-10(14)5-11(15)17-12/h1-5H,6H2,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTUHWTYYNQBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CC(=N2)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)
![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)

![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)

![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)